6-Methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,5H)-dione
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Overview
Description
6-Methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,5H)-dione is a heterocyclic compound that belongs to the pyrrolopyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,5H)-dione typically involves multi-step reactions. One common method includes the condensation of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group . Another approach involves the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester .
Industrial Production Methods
Industrial production methods for this compound often utilize microwave-assisted synthesis due to its efficiency and robustness. This technique allows for the rapid preparation of pyrrolopyrimidine derivatives with high yields and purity .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like oxone in DMF.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride.
Substitution: Halogenation reactions are common, where halogen atoms are introduced to enhance the compound’s pharmacological properties.
Common Reagents and Conditions
Oxidation: Oxone, DMF, room temperature.
Reduction: Sodium borohydride, methanol, room temperature.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in acetonitrile.
Major Products Formed
The major products formed from these reactions include halogenated derivatives, which have shown significant activity against various cancer cell lines .
Scientific Research Applications
6-Methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,5H)-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Acts as a kinase inhibitor, targeting enzymes involved in cell signaling pathways.
Medicine: Demonstrates potential as an anticancer agent, inducing apoptosis in cancer cells.
Industry: Employed in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of kinase enzymes. It binds to the ATP-binding site of kinases, preventing phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine: A closely related compound with similar biological activities.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with potential anticancer properties.
Uniqueness
6-Methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,5H)-dione is unique due to its specific substitution pattern, which enhances its binding affinity to kinase enzymes and improves its pharmacological profile .
Properties
CAS No. |
18149-53-6 |
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Molecular Formula |
C7H7N3O2 |
Molecular Weight |
165.152 |
IUPAC Name |
6-methyl-1,5-dihydropyrrolo[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H7N3O2/c1-3-2-4-5(8-3)9-7(12)10-6(4)11/h2H2,1H3,(H2,9,10,11,12) |
InChI Key |
PORCFXCBBRNODS-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C1)C(=O)NC(=O)N2 |
Synonyms |
6-Methyl-7H-pyrrolo[2,3-d]pyriMidine-2,4-diol |
Origin of Product |
United States |
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